

RO27-3225 vs other MC4R agonists in efficacy

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Compound of Interest		
Compound Name:	RO27-3225	
Cat. No.:	B10837545	Get Quote

A comparative analysis of **RO27-3225** and other melanocortin-4 receptor (MC4R) agonists reveals distinct profiles in terms of binding affinity, potency, and functional effects. This guide provides a detailed comparison of **RO27-3225** with other notable MC4R agonists, including setmelanotide, bremelanotide, and LY2112688, with a focus on their efficacy supported by experimental data.

Comparative Efficacy of MC4R Agonists

The melanocortin-4 receptor is a key regulator of energy homeostasis and appetite.[1][2][3] Agonists targeting this receptor have been developed for their potential therapeutic effects in obesity and other conditions.

RO27-3225

RO27-3225 is a potent and selective MC4R agonist.[4] It has demonstrated neuroprotective and anti-inflammatory effects in preclinical models.[4][5] Studies have shown that **RO27-3225** can reduce food intake in rats and mice without inducing aversive consequences.[6]

Setmelanotide

Setmelanotide is a highly potent MC4R agonist that has been approved for the treatment of obesity due to certain genetic deficiencies.[1][7][8] It has a high affinity for the human MC4R and is effective in activating the receptor at nanomolar concentrations.[7] Clinical trials have demonstrated that setmelanotide leads to significant weight loss in patients with specific genetic mutations affecting the MC4R pathway.[1][7][8][9]



Bremelanotide

Bremelanotide is an MC4R agonist that is approved for the treatment of hypoactive sexual desire disorder in premenopausal women.[10] While its primary indication is not obesity, its activity at the MC4R suggests a potential role in appetite regulation.[10] Clinical data from studies in obese women have shown that bremelanotide can lead to a reduction in caloric intake and body weight.[10]

LY2112688

LY2112688 is another potent MC4R agonist that has been evaluated in preclinical and clinical studies. It has been shown to decrease food intake and body weight in animal models.[11] However, its development has been associated with side effects such as increased heart rate and blood pressure.[11][12]

Quantitative Data Comparison

The following tables summarize the binding affinity (Ki) and potency (EC50) of the compared MC4R agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Binding Affinity (Ki) for MC4R

Compound	Ki (nM)	Species	Cell Line	Reference
RO27-3225	~30-fold selectivity over MC3R	-	-	[4][6]
Setmelanotide	2.1	Human	-	[7]
Bremelanotide	-	-	-	-
LY2112688	Similar to Setmelanotide	Human	СНО	[12][13]

Table 2: Potency (EC50) for MC4R Activation (cAMP Assay)



Compound	EC50 (nM)	Species	Cell Line	Reference
RO27-3225	1	-	-	[4]
Setmelanotide	0.27	Human	-	[7]
Bremelanotide	-	-	-	-
LY2112688	Similar to Setmelanotide	Human	СНО	[12][13]

Experimental Protocols In Vitro Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional potency (EC50) of MC4R agonists.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human MC4R.
- Binding Assays:
 - \circ Whole-cell binding assays are performed using a radiolabeled ligand (e.g., [125I]-NDP- α -MSH).
 - Cells are incubated with the radioligand and varying concentrations of the unlabeled competitor agonist (RO27-3225, setmelanotide, etc.).
 - The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
 - The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
- Functional Assays (cAMP Accumulation):
 - Transfected cells are incubated with varying concentrations of the MC4R agonist.



- Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
- The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Food Intake and Body Weight Studies

Objective: To evaluate the effect of MC4R agonists on food intake and body weight in animal models.

Methodology:

- Animal Models: Studies are typically conducted in rats or mice, including diet-induced obese
 (DIO) models or genetic models of obesity.
- Drug Administration: The MC4R agonists are administered via various routes, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or intracerebroventricular (i.c.v.) infusion.
- Food Intake Measurement:
 - Animals are housed individually.
 - Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 24 hours) after drug administration.
- Body Weight Measurement:
 - Body weight is recorded daily or at other specified intervals throughout the study period.
- Data Analysis:
 - Changes in food intake and body weight are compared between the treatment groups and a vehicle-treated control group.
 - Statistical analyses (e.g., ANOVA) are used to determine the significance of the observed effects.



Signaling Pathway and Experimental Workflow

The activation of MC4R by an agonist initiates a cascade of intracellular signaling events.

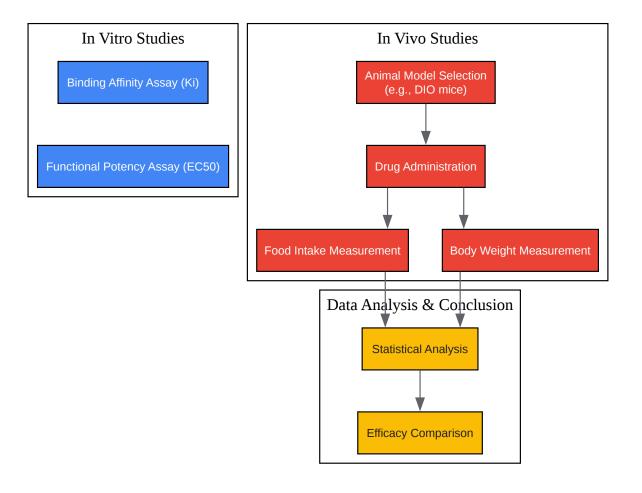


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Caption: MC4R signaling pathway upon agonist binding.

The following diagram illustrates a typical experimental workflow for evaluating MC4R agonists.





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Caption: Experimental workflow for MC4R agonist evaluation.

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